Silane, dodecyldiethoxymethyl-
Description
Contextualization of Organosilanes in Contemporary Materials Science
Organosilanes are organosilicon compounds that play a pivotal role in contemporary materials science due to their dual functionality. spast.org They possess both an organic functional group and a hydrolyzable group, typically an alkoxy group. spast.org This structure allows them to act as coupling agents, effectively linking organic polymers to inorganic materials such as glass, metals, and minerals. zmsilane.comrussoindustrial.rudow.com This molecular-level connection enhances adhesion, improves mechanical properties, and increases the durability and environmental resistance of the final composite material. zmsilane.com The applications of organosilanes are extensive, ranging from improving the performance of coatings and adhesives to the creation of water-repellent surfaces and the reinforcement of plastics and rubber. zmsilane.comrussoindustrial.rudow.com Their versatility makes them indispensable in industries such as aerospace, electronics, construction, and medicine. zmsilane.com
Significance of Alkylalkoxysilanes in Interfacial Engineering and Nanotechnology
Within the broader class of organosilanes, alkylalkoxysilanes are of particular importance in the fields of interfacial engineering and nanotechnology. These compounds feature one or more alkyl groups and one or more alkoxy groups attached to a central silicon atom. The alkoxy groups can hydrolyze in the presence of water to form reactive silanol (B1196071) groups (Si-OH). zmsilane.comspast.org These silanol groups can then condense with hydroxyl groups on the surface of inorganic substrates, forming stable siloxane bonds (Si-O-Si). zmsilane.comutsouthwestern.edu This process allows for the precise modification of surface properties.
The alkyl chain, being nonpolar, imparts hydrophobicity to the treated surface. ijera.comconicet.gov.ar This is a key principle in creating water-repellent coatings and protecting materials from moisture-induced degradation. zmsilane.comijera.comaular.com In nanotechnology, alkylalkoxysilanes are used to functionalize the surfaces of nanoparticles, preventing agglomeration and improving their dispersion in various matrices. cymitquimica.comnih.gov This surface modification is crucial for the development of advanced nanocomposites and for applications in areas like drug delivery and bio-separation. nih.govacs.org The ability to tailor the surface properties of materials at the molecular level makes alkylalkoxysilanes a powerful tool for designing materials with specific functionalities. utsouthwestern.edunih.gov
Research Imperatives for "Silane, dodecyldiethoxymethyl-" within Specialized Chemical Domains
"Silane, dodecyldiethoxymethyl-," also known by synonyms such as Dodecyldiethoxymethylsilane and Methyldodecyldiethoxysilane, is an alkylalkoxysilane with the chemical formula C17H38O2Si. cymitquimica.cominnospk.comunichemist.comnih.gov Its structure consists of a long dodecyl (C12) alkyl chain, a methyl group, and two ethoxy groups attached to a central silicon atom. cymitquimica.cominnospk.com This specific combination of functional groups makes it a subject of significant research interest.
The long dodecyl chain provides substantial hydrophobicity, making it highly effective for creating water-repellent surfaces. innospk.com Research focuses on its application as a textile finishing agent, where it can impart a durable hydrophobic layer to fabrics, enhancing their longevity and resistance to water and stains. innospk.comunichemist.com In the field of materials science, its role as a surface modifier for nanoparticles and as an additive in coatings, adhesives, and sealants is being explored to improve adhesion and durability. cymitquimica.com Furthermore, its properties are being investigated for use in soft metal lubricants, plastics modification, and as a mold release agent. innospk.comunichemist.com In the cosmetics industry, it holds potential for creating water-resistant formulations. innospk.comunichemist.com The hydrolysis of its ethoxy groups to form reactive silanols is a key area of study, as this reaction is fundamental to its ability to bond to and modify surfaces. cymitquimica.com
Interactive Data Table: Properties of Silane (B1218182), dodecyldiethoxymethyl-
| Property | Value | Source |
| CAS Number | 60317-40-0 | cymitquimica.cominnospk.comnih.gov |
| Molecular Formula | C17H38O2Si | cymitquimica.cominnospk.comunichemist.comnih.gov |
| Molecular Weight | 302.57 g/mol | innospk.comunichemist.comnih.govchemicalbook.com |
| Appearance | Colorless transparent liquid | innospk.comunichemist.com |
| Density | 0.845 g/cm³ | innospk.comunichemist.comchemicalbook.com |
| Boiling Point | 140 °C | innospk.comunichemist.comchemicalbook.comlookchemicals.com |
| Flash Point | 152 °C | innospk.comunichemist.comchemicalbook.com |
| Refractive Index | 1.433 | innospk.comunichemist.com |
| Purity (GC) | ≥96.0% | innospk.comunichemist.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dodecyl-diethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38O2Si/c1-5-8-9-10-11-12-13-14-15-16-17-20(4,18-6-2)19-7-3/h5-17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILBOMWJRYLVFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[Si](C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975727 | |
| Record name | Dodecyl(diethoxy)methylsilane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60317-40-0 | |
| Record name | Dodecyldiethoxymethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60317-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Silane, dodecyldiethoxymethyl- | |
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| Record name | Silane, dodecyldiethoxymethyl- | |
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| Record name | Dodecyl(diethoxy)methylsilane | |
| Source | EPA DSSTox | |
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| Record name | Dodecyldiethoxymethylsilane | |
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Synthetic Pathways and Methodologies for Silane, Dodecyldiethoxymethyl
Precursor Selection and Chemical Feedstocks for Organosilane Synthesis
The selection of appropriate precursors is a critical first step in the successful synthesis of dodecyldiethoxymethylsilane. These starting materials are chosen based on their reactivity, availability, and ability to contribute the desired functional groups to the final silane (B1218182) structure. Organosilane synthesis, in general, relies on a variety of silicon-containing compounds and organic molecules as feedstocks. chemblink.com
For dodecyldiethoxymethylsilane, the most common synthetic approach, hydrosilylation, involves two primary precursors:
A hydrosilane: This molecule contains the reactive silicon-hydrogen (Si-H) bond. For the target compound, **diethoxymethylsilane (B37029) (H-Si(CH₃)(OC₂H₅)₂) ** is the specific hydrosilane used. It provides the central silicon atom, the methyl group, and the two ethoxy groups.
An unsaturated organic compound: This molecule contains a carbon-carbon double or triple bond. To introduce the twelve-carbon alkyl chain, 1-dodecene (B91753) (H₂C=CH(CH₂)₉CH₃) is the standard chemical feedstock. Its terminal double bond is the site of the addition reaction.
Alternative pathways, such as alkoxylation, would involve different precursors like dodecylmethyldichlorosilane (Cl₂Si(CH₃)(C₁₂H₂₅)) and an alcohol, such as ethanol (B145695) (C₂H₅OH) , to introduce the ethoxy groups.
The table below summarizes the key precursors for the synthesis of dodecyldiethoxymethylsilane.
| Precursor Role | Chemical Name | Chemical Formula | Synthesis Route |
| Silicon & Functional Group Source | Diethoxymethylsilane | HSi(CH₃)(OC₂H₅)₂ | Hydrosilylation |
| Alkyl Chain Source | 1-Dodecene | C₁₂H₂₄ | Hydrosilylation |
| Silicon & Alkyl Chain Source | Dodecylmethyldichlorosilane | C₁₃H₂₈Cl₂Si | Alkoxylation |
| Alkoxy Group Source | Ethanol | C₂H₅OH | Alkoxylation |
Reaction Mechanisms for the Formation of Dodecyldiethoxymethylsilane
The formation of the silicon-carbon bond is the central event in the synthesis of dodecyldiethoxymethylsilane. This is primarily accomplished through catalytic hydrosilylation, although other mechanisms like alkylation and alkoxylation are fundamental to building the complete molecular structure.
Hydrosilylation is a powerful and widely used reaction that involves the addition of a Si-H bond across an unsaturated bond, such as an alkene's C=C double bond. wikipedia.orgrsc.org This process is the most commercially significant method for producing alkylsilanes. wikipedia.org In the synthesis of dodecyldiethoxymethylsilane, diethoxymethylsilane reacts with 1-dodecene.
The reaction is typically catalyzed by a transition metal complex and follows the Chalk-Harrod mechanism , which proceeds through several key steps: wikipedia.orglibretexts.org
Oxidative Addition: The hydrosilane (diethoxymethylsilane) reacts with the low-valent metal catalyst, breaking the Si-H bond and forming a metal-hydride and a metal-silyl complex.
Olefin Coordination: The alkene (1-dodecene) coordinates to the metal center.
Insertion: The coordinated alkene inserts into the metal-hydride bond. This step is typically regioselective.
Reductive Elimination: The final step involves the formation of the C-Si bond and the regeneration of the active catalyst. The alkyl group and the silyl (B83357) group couple and are eliminated from the metal center, yielding the final product, dodecyldiethoxymethylsilane.
A critical feature of this reaction is its regioselectivity. The hydrosilylation of terminal alkenes like 1-dodecene predominantly results in the anti-Markovnikov product . wikipedia.orgrsc.org This means the silicon atom attaches to the terminal carbon atom of the double bond, leading to a linear alkyl chain on the silane, which is the desired structure for dodecyldiethoxymethylsilane.
While hydrosilylation forms the C-Si bond directly, alkylation and alkoxylation represent alternative or supplementary steps in organosilane synthesis.
Alkylation refers to the formation of a carbon-silicon bond. This can be achieved by reacting a silicon halide with an organometallic reagent, such as a Grignard reagent (e.g., dodecylmagnesium bromide) or an organolithium compound.
Alkoxylation is the process of attaching alkoxy groups (like ethoxy) to the silicon atom. nipponnyukazai.co.jp This is typically accomplished by reacting a chlorosilane with an alcohol. The reaction of dodecylmethyldichlorosilane with ethanol, for example, would substitute the chlorine atoms with ethoxy groups, producing dodecyldiethoxymethylsilane and hydrogen chloride. The presence of a base is often required to neutralize the HCl byproduct.
Catalysts are essential for facilitating the hydrosilylation reaction at practical rates and temperatures. nih.gov The choice of catalyst can influence reaction efficiency, selectivity, and cost.
Platinum-based catalysts are the most common and effective for hydrosilylation. wikipedia.org These include:
Karstedt's catalyst: A Pt(0) complex with divinyltetramethyldisiloxane ligands, known for its high activity. mdpi.com
Speier's catalyst: A solution of hexachloroplatinic acid (H₂PtCl₆) in isopropanol.
Ashby's catalyst: A platinum-cyclovinylsiloxane complex that offers increased stability. mdpi.com
While highly effective, platinum catalysts are expensive. This has driven research into more cost-effective and sustainable alternatives using first-row transition metals. rsc.org
Nickel catalysts: α-diimine nickel complexes have shown high activity and anti-Markovnikov selectivity for the hydrosilylation of alkenes with tertiary silanes. princeton.edu
Iron and Cobalt catalysts: These have also been developed for olefin hydrosilylation and are compatible with industrially relevant tertiary silanes. princeton.edu
Heterogeneous catalysts: Supported metal nanoparticles (e.g., Pt, Ru, Rh on supports like CeO₂) are being investigated for their recyclability, which is a significant advantage in industrial processes. nih.govnii.ac.jp
The table below provides an overview of common catalytic systems.
| Catalyst Type | Specific Example(s) | Metal Center | Key Advantages |
| Homogeneous Platinum | Karstedt's catalyst, Speier's catalyst | Platinum (Pt) | High activity, high selectivity |
| Homogeneous Base Metal | α-diimine complexes | Nickel (Ni), Iron (Fe) | Lower cost, readily available |
| Heterogeneous | Supported Pt or Ru Nanoparticles | Platinum (Pt), Ruthenium (Ru) | Recyclable, enhanced stability |
Optimization of Synthetic Parameters and Reaction Yields
To ensure a successful and efficient synthesis, reaction parameters must be carefully controlled and optimized. mt.com The goal is to maximize the yield of dodecyldiethoxymethylsilane while minimizing side reactions and production costs. researchgate.net Key parameters that are typically optimized include temperature, pressure, reactant concentrations, and catalyst loading.
A systematic approach, such as the Design of Experiments (DoE), can be used to study the influence of multiple variables simultaneously and identify the optimal conditions for the synthesis. researchgate.netmdpi.com For example, in a related silane synthesis, researchers used a Box-Behnken Design to model and optimize parameters like the water-to-silane ratio and buffer pH to minimize the gelation time of the product. mdpi.com
Solvent Effects: The choice of solvent can significantly impact the rate and outcome of a chemical reaction. wikipedia.org Solvents can influence reactivity by stabilizing or destabilizing reactants, transition states, or products. researchgate.netspringernature.com In the context of silane synthesis:
Polarity: The polarity of the solvent can affect the solubility of reactants and the stability of charged or polar intermediates that may form during the reaction mechanism. wikipedia.org
Coordinating Ability: Solvents can sometimes compete with reactants for coordination sites on the metal catalyst, potentially inhibiting the reaction.
Inertness: Ideally, the solvent should be inert and not participate in side reactions. For hydrosilylation, hydrocarbon solvents like toluene (B28343) or hexane (B92381) are often used. In some cases, the reaction can be run neat (without a solvent), especially on an industrial scale. princeton.edu
Reaction Kinetics: The study of reaction kinetics provides a quantitative understanding of the reaction rate and its dependence on various factors. openaccessjournals.com A typical rate law for a reaction can be expressed as: Rate = k[A]ᵐ[B]ⁿ, where k is the rate constant and m and n are the reaction orders for reactants A and B. openaccessjournals.com
For the synthesis of dodecyldiethoxymethylsilane via hydrosilylation, kinetic studies would focus on how the rate changes with:
Concentration: The rate is generally dependent on the concentrations of 1-dodecene, diethoxymethylsilane, and the catalyst. A study on a similar nickel-catalyzed hydrosilylation of 1-octene (B94956) with triethoxysilane (B36694) established a rate law that was first-order in both the alkene and the silane. princeton.edu
Temperature: Increasing the temperature typically increases the reaction rate constant (k), but can also promote side reactions. The relationship between temperature and rate is described by the Arrhenius equation.
Catalyst Loading: Higher catalyst concentrations usually lead to faster reactions, but this must be balanced against the cost of the catalyst.
The table below summarizes the influence of key parameters on reaction kinetics.
| Parameter | General Effect on Reaction Rate | Considerations for Optimization |
| Temperature | Increases with higher temperature | Balance rate enhancement against potential for side reactions and catalyst decomposition. |
| Reactant Concentration | Increases with higher concentration | High concentrations can be cost-effective but may alter the reaction medium's properties. |
| Catalyst Loading | Increases with higher loading | Optimize for sufficient rate while minimizing cost and potential product contamination. |
| Solvent Polarity | Varies; can stabilize or destabilize key intermediates | Select a solvent that maximizes solubility and stabilizes the desired transition state without inhibiting the catalyst. wikipedia.orgresearchgate.net |
Table of Chemical Compounds
| Chemical Name |
| 1-Dodecene |
| Ashby's catalyst |
| Diethoxymethylsilane |
| Dodecylmagnesium bromide |
| Dodecylmethyldichlorosilane |
| Ethanol |
| Hexachloroplatinic acid |
| Hexane |
| Hydrogen chloride |
| Isopropanol |
| Karstedt's catalyst |
| Silane, dodecyldiethoxymethyl- |
| Speier's catalyst |
| Toluene |
Process Scale-Up and Industrial Synthesis Considerations
Transitioning the synthesis of dodecyldiethoxymethylsilane from a laboratory setting to industrial-scale production introduces a distinct set of challenges and considerations centered on safety, efficiency, cost, and environmental impact.
The industrial production of organosilanes often leverages the "direct process," also known as the Müller-Rochow process, which involves reacting silicon metal with alcohols in the presence of a copper catalyst at elevated temperatures. encyclopedia.pubmdpi.com While this process is highly effective for producing foundational alkoxysilanes, direct synthesis of more complex alkylalkoxysilanes is seen as a key step toward more environmentally friendly and economically attractive silicone production compared to traditional chlorine-based technologies. researchgate.net This is due to more efficient separation of products and safer storage and transportation. researchgate.net
For large-scale synthesis via methods like hydrosilylation or Grignard reactions, process optimization is critical. Key considerations include:
Reactor Design and Material: Production is carried out in large-scale reactors, which can range from 500 to 5000 liters in capacity. unichemist.com These reactors must be constructed from materials resistant to corrosion from reactants and catalysts.
Catalyst Management: In catalyzed reactions like hydrosilylation, the cost, efficiency, and lifecycle of the catalyst are paramount. This includes catalyst loading, recovery, and regeneration to minimize costs and waste.
Thermal Management: The reactions can be highly exothermic. Effective heat exchange systems are necessary to control the reaction temperature, prevent runaway reactions, and ensure consistent product quality.
Reagent Handling and Byproduct Management: The handling of large quantities of potentially flammable or reactive materials requires robust safety protocols. Efficient removal and disposal or recycling of byproducts, such as magnesium salts from Grignard reactions, are crucial for economic and environmental reasons. researchgate.net
Downstream Processing: Industrial output can exceed 200 tons annually, which is typically packaged in 170 kg drums. unichemist.cominnospk.com The entire downstream process, from initial purification to final packaging, must be streamlined to handle this volume.
Table 2: Industrial Scale-Up Parameters
| Parameter | Consideration | Example/Metric |
|---|---|---|
| Production Volume | Meeting commercial demand through large-batch or continuous processing. | Annual output can exceed 200 tons. unichemist.com |
| Reactor Scale | Sizing of reaction vessels to accommodate large volumes. | Reactors ranging from 500L to 5000L are utilized. unichemist.com |
| Process Type | Choice between batch, semi-continuous, or continuous operation. google.com.na | Dependent on reaction kinetics and throughput requirements. |
| Economic Viability | Minimizing costs of raw materials, energy, and waste disposal. | The direct process is noted for its cost-effectiveness for large volumes. encyclopedia.pub |
| Purity & Packaging | Ensuring product meets commercial specifications and is safely transported. | Purity often specified at ≥96.0%; packaged in 170 kg drums. innospk.com |
Advanced Purification and Isolation Techniques for "Silane, dodecyldiethoxymethyl-"
Achieving the high purity (e.g., ≥96.0%) required for commercial applications necessitates advanced purification and isolation techniques. innospk.com The method of choice depends on the nature of the impurities, which are often unreacted starting materials or byproducts from side reactions.
Fractional Distillation is the primary and most common method for purifying dodecyldiethoxymethylsilane on a large scale. masterorganicchemistry.com Given its relatively high boiling point (140°C at reduced pressure), vacuum distillation is employed to prevent thermal degradation of the compound. innospk.com This technique separates the target silane from more volatile components (like solvents or lighter silanes) and less volatile residues (such as catalyst residues or polymeric byproducts).
Chemical Purification may be required to remove specific, problematic impurities that are difficult to separate by distillation alone. For instance, if the synthesis involves chlorosilane intermediates, residual halide impurities can be detrimental to the final product's stability and performance. A patented method for purifying alkoxysilanes involves treating the halide-containing crude product with zinc metal or an organozinc compound. google.com This process converts the halide impurities into forms that can be more easily removed, typically by filtration followed by distillation. google.com The treatment is generally effective at temperatures between 50°C and 250°C. google.com
Chromatographic Methods , while less common for bulk industrial production due to cost, are critical for quality control analysis and can be used for producing very high-purity grades.
Gas Chromatography (GC) is the standard analytical technique to verify the purity of the final product. innospk.commasterorganicchemistry.com
High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC (RP-HPLC), can be an effective purification method. sigmaaldrich.com RP-HPLC separates molecules based on hydrophobicity; the long dodecyl chain of the target compound gives it significant hydrophobic character, allowing for excellent separation from more polar impurities. sigmaaldrich.com
Table 3: Purification and Isolation Techniques
| Technique | Principle of Separation | Application for Dodecyldiethoxymethylsilane |
|---|---|---|
| Fractional Vacuum Distillation | Difference in boiling points under reduced pressure. masterorganicchemistry.com | Primary method for large-scale purification, separating volatile and non-volatile impurities. |
| Chemical Treatment | Chemical conversion of specific impurities into easily separable forms. | Removal of halide impurities using zinc-based reagents. google.com |
| Gas Chromatography (GC) | Partitioning between a stationary phase and a mobile gas phase. masterorganicchemistry.com | Analytical method for assessing final product purity (e.g., ≥96.0%). innospk.com |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a stationary phase and a liquid mobile phase under high pressure. sigmaaldrich.com | Used for achieving ultra-high purity grades and for analytical separation. |
Chemical Reactivity and Transformation Mechanisms of Silane, Dodecyldiethoxymethyl
Hydrolysis and Condensation Mechanisms of the Alkoxy Groups of "Silane, dodecyldiethoxymethyl-"
The transformation of "Silane, dodecyldiethoxymethyl-" from a monomeric species to a networked structure is primarily driven by the hydrolysis of its ethoxy groups, followed by the condensation of the resulting silanol (B1196071) groups. These reactions are fundamental to its application as a coupling agent and surface modifier.
Hydrolysis: C₁₂H₂₅(CH₃)Si(OCH₂CH₃)₂ + 2H₂O ⇌ C₁₂H₂₅(CH₃)Si(OH)₂ + 2CH₃CH₂OH
Condensation: 2n C₁₂H₂₅(CH₃)Si(OH)₂ ⇌ [-Si(C₁₂H₂₅)(CH₃)-O-]₂ₙ + 2nH₂O
Kinetics and Thermodynamics of Hydrolytic Processes
The hydrolysis reaction is generally considered to be a pseudo-first-order reaction with respect to the silane (B1218182) concentration when water is in excess. nih.gov The rate of hydrolysis is significantly influenced by several factors, including the steric hindrance of the alkyl group, the nature of the alkoxy group, and the reaction conditions. The long dodecyl chain in "Silane, dodecyldiethoxymethyl-" is expected to exert some steric hindrance, potentially slowing the hydrolysis rate compared to shorter-chain analogues. mdpi.com
The reaction mechanism for hydrolysis in both acidic and alkaline media is generally accepted to be a nucleophilic substitution at the silicon atom (Sₙ2-Si). nih.govresearchgate.net
Acid-Catalyzed Hydrolysis: In acidic conditions, an ethoxy group is protonated, making it a better leaving group. A water molecule then attacks the silicon center.
Base-Catalyzed Hydrolysis: In basic conditions, a hydroxide (B78521) ion directly attacks the silicon atom, leading to the displacement of an ethoxy group.
Table 1: Representative Kinetic Data for Hydrolysis of Analogous Alkoxysilanes
| Silane | Catalyst | Rate Constant (min⁻¹) | Activation Energy (kJ/mol) | Reference |
| Methyltrimethoxysilane | HCl | 0.026 | 50.09 | nih.gov |
| 3-Methacryloyloxypropyltrimethoxysilane | Acetic Acid | 13.6 times faster than propyltrimethoxysilane | Not specified | afinitica.com |
| Aminotriethoxysilane (APTS) | None (autocatalyzed) | 2.77 x 10⁻⁴ (initial) | 34.4 | nih.gov |
This table presents data for analogous compounds to illustrate the range of hydrolysis rates and activation energies. The actual values for "Silane, dodecyldiethoxymethyl-" may vary.
Formation of Oligomeric and Polymeric Siloxane Networks
Following hydrolysis, the resulting dodecyldiethoxymethylsilanetriol molecules are highly reactive and readily undergo condensation to form siloxane bonds (Si-O-Si). This process leads to the formation of oligomers and, eventually, a cross-linked polymeric network. elsevier.es
The condensation reaction can proceed through two primary pathways:
Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.
Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed ethoxy group to form a siloxane bond and an ethanol (B145695) molecule.
The structure of the resulting siloxane network is influenced by the reaction conditions. The bifunctional nature of "Silane, dodecyldiethoxymethyl-" (having two hydrolyzable groups) predisposes it to form linear or cyclic oligomers initially. As condensation progresses, these oligomers can further cross-link to form more complex, three-dimensional networks. The long, non-reactive dodecyl groups will be oriented outwards from the siloxane backbone, imparting hydrophobic properties to the resulting material.
Influence of pH and Catalytic Species on Hydrolysis and Condensation
The rates of both hydrolysis and condensation are highly dependent on the pH of the reaction medium and the presence of catalysts. researchgate.net
Acidic Conditions (pH < 4): Hydrolysis is generally fast, while condensation is relatively slow. This leads to the formation of more linear, less-branched oligomers.
Basic Conditions (pH > 10): Both hydrolysis and condensation rates are accelerated. This typically results in more highly branched and cross-linked siloxane networks.
Neutral Conditions (pH ≈ 7): The rates of both reactions are at a minimum.
Various catalysts can be employed to control the reaction rates. Acids (like hydrochloric acid or acetic acid) and bases (like ammonia (B1221849) or amines) are common catalysts. The choice of catalyst can influence the final structure of the siloxane network. For instance, amine-functionalized silanes can act as self-catalysts for hydrolysis. nih.gov
Table 2: General Influence of pH on Hydrolysis and Condensation of Alkoxysilanes
| pH Range | Hydrolysis Rate | Condensation Rate | Resulting Network Structure |
| Acidic (< 4) | Fast | Slow | Primarily linear or lightly branched |
| Near Neutral (6-8) | Slow | Slow | Slow network formation |
| Basic (> 10) | Fast | Fast | Highly branched and cross-linked |
Covalent Grafting and Surface Functionalization Mechanisms
The ability of "Silane, dodecyldiethoxymethyl-" to form covalent bonds with inorganic surfaces is the cornerstone of its application as a coupling agent and for surface modification. This process involves the reaction of the silanol groups, formed upon hydrolysis, with hydroxyl groups present on the surface of substrates like glass, silica (B1680970), and metal oxides. aculon.com
Interfacial Bonding in Organic-Inorganic Hybrid Systems
In organic-inorganic hybrid systems, "Silane, dodecyldiethoxymethyl-" acts as a molecular bridge, creating a strong and durable interface. researchgate.net The mechanism involves a multi-step process:
Hydrolysis: The silane is first hydrolyzed in the presence of water to form reactive silanol groups.
Physisorption: The silanol-containing molecules are physically adsorbed onto the inorganic substrate, often through hydrogen bonding with surface hydroxyl groups. uwo.ca
Chemisorption (Covalent Bonding): Upon heating or with appropriate catalysis, the silanol groups condense with the surface hydroxyl groups, forming stable covalent Si-O-Substrate bonds.
Interfacial Cross-linking: Adjacent silane molecules on the surface can also undergo condensation with each other, forming a cross-linked siloxane network at the interface.
The long dodecyl chains of the silane molecules orient away from the inorganic surface, creating a hydrophobic and organophilic layer that can readily interact and co-react with an organic polymer matrix.
Mechanisms of Adhesion Promotion by "Silane, dodecyldiethoxymethyl-"
"Silane, dodecyldiethoxymethyl-" enhances adhesion between dissimilar materials through several proposed mechanisms: dakenchem.com
Chemical Bonding Theory: This is the most widely accepted mechanism, where the silane forms covalent bonds with both the inorganic substrate and the organic polymer matrix, creating a continuous and strong chemical bridge across the interface. surrey.ac.uk
Interpenetrating Polymer Network (IPN) Theory: The silane can form a cross-linked network at the interface that interpenetrates with the polymer matrix, leading to enhanced mechanical interlocking and adhesion.
Surface Energy Modification: The dodecyl groups of the silane modify the surface energy of the inorganic substrate, making it more compatible with the organic polymer and improving wetting and spreading of the adhesive or coating. mdpi.com
Deformable Layer Theory: The siloxane network at the interface can act as a stress-relaxing layer, absorbing and dissipating stresses that could otherwise lead to delamination.
The long alkyl chain of "Silane, dodecyldiethoxymethyl-" is particularly effective in promoting adhesion with non-polar polymers due to favorable van der Waals interactions. mdpi.com
Cross-linking Reactions in Polymeric and Composite Systems
While specific studies detailing the cross-linking of "Silane, dodecyldiethoxymethyl-" in large polymer systems are not extensively documented in publicly available literature, the general principles of alkoxysilane chemistry provide a strong indication of its cross-linking mechanisms. The primary mechanism involves the hydrolysis of the ethoxy groups (–OCH2CH3) to form reactive silanol groups (–Si-OH). This reaction is typically catalyzed by the presence of water.
Hydrolysis: Si(CH₃)(C₁₂H₂₅)(OCH₂CH₃)₂ + 2H₂O → Si(CH₃)(C₁₂H₂₅)(OH)₂ + 2CH₃CH₂OH
Following hydrolysis, the newly formed silanol groups can undergo condensation reactions. This can occur in two main ways within a polymer matrix:
Self-condensation: Two silanol groups from different dodecyldiethoxymethylsilane molecules can react to form a siloxane bond (–Si–O–Si–), creating a cross-linked network.
Reaction with polymer functional groups: If the polymer chains possess hydroxyl (–OH) or other reactive groups, the silanol groups of the silane can condense with them, effectively grafting the silane to the polymer backbone and creating cross-links between polymer chains.
The extent and rate of these cross-linking reactions are influenced by several factors, as outlined in the table below.
| Factor | Effect on Cross-linking |
| Water Availability | Essential for the initial hydrolysis step. Higher moisture content generally accelerates the reaction. |
| pH | Both acidic and basic conditions can catalyze the hydrolysis and condensation reactions. |
| Temperature | Increased temperature typically accelerates the rates of both hydrolysis and condensation. |
| Catalyst | Organotin compounds, titanates, or amines can be used to catalyze the condensation reaction. |
| Polymer Functional Groups | The presence and accessibility of reactive groups on the polymer chains will determine the efficiency of grafting and cross-linking. |
Reactivity with Diverse Substrates and Chemical Environments
The reactivity of dodecyldiethoxymethylsilane is largely dictated by the susceptibility of its ethoxy groups to hydrolysis. This reactivity allows it to bond with a variety of substrates, particularly those possessing surface hydroxyl groups.
Reaction with Hydroxylated Surfaces: Inorganic materials such as glass, silica, and many metal oxides are rich in surface hydroxyl groups. When exposed to dodecyldiethoxymethylsilane, a two-step reaction typically occurs:
Hydrolysis: The ethoxy groups on the silane hydrolyze in the presence of surface moisture to form silanols.
Condensation: The silanol groups then condense with the surface hydroxyl groups, forming stable covalent bonds (e.g., Si–O–Substrate). This process effectively grafts a dodecylmethylsiloxy layer onto the substrate. The long dodecyl chain imparts hydrophobic properties to the surface.
Reactivity with Metal Oxides: The reaction with metal oxides follows the same fundamental principle of hydrolysis and condensation with surface hydroxyls. The nature of the metal oxide can influence the reaction kinetics and the stability of the resulting bond.
| Metal Oxide Type | Reactivity Characteristics |
| Acidic Oxides (e.g., SiO₂) ** | Readily react due to the high density of surface silanol groups. |
| Basic Oxides (e.g., MgO, CaO) | Can react with the silane, with the basic surface potentially influencing the hydrolysis rate. |
| Amphoteric Oxides (e.g., Al₂O₃, TiO₂) ** | The surface can exhibit both acidic and basic sites, providing multiple pathways for interaction and bonding. |
Reactivity in Different Chemical Environments:
Aqueous Environments: The stability of dodecyldiethoxymethylsilane and its derivatives is challenged in aqueous environments, especially under acidic or basic conditions, which can promote the hydrolysis of remaining ethoxy groups or even the cleavage of siloxane bonds in a cross-linked network.
Organic Solvents: In non-polar organic solvents, the silane is generally stable. In protic solvents (e.g., alcohols), alcohol exchange reactions can potentially occur with the ethoxy groups, especially in the presence of a catalyst.
Degradation Pathways and Stability Studies of "Silane, dodecyldiethoxymethyl-" Derivatives
The degradation of dodecyldiethoxymethylsilane and its derivatives, such as coatings or cross-linked polymers, can proceed through several pathways, primarily influenced by environmental factors.
Hydrolytic Degradation: This is a key degradation pathway. In the presence of water, the Si-O-C bonds of unreacted ethoxy groups can hydrolyze. More significantly, the siloxane (Si-O-Si) bonds that form the cross-linked network can also undergo hydrolysis, leading to a breakdown of the network structure. This process is reversible but can lead to a loss of mechanical properties and adhesion over time, particularly in humid or aqueous environments. The stability of coatings based on similar organosilanes has been observed to decrease over time when immersed in water, with hydrolysis being the proposed mechanism for this degradation. researchgate.net
Thermal Degradation: At elevated temperatures, the organic side chains (dodecyl and methyl groups) can undergo thermal decomposition. The specific degradation products would depend on the temperature and the presence of oxygen. In an inert atmosphere, chain scission and rearrangement can occur. In the presence of oxygen, oxidation of the alkyl groups can lead to the formation of volatile organic compounds and ultimately, silica (SiO₂). Studies on the thermal decomposition of phenylsilanes have shown that the primary step often involves the elimination of a radical species. epa.gov
Biodegradation: While specific studies on the biodegradation of dodecyldiethoxymethylsilane are limited, research on other polysiloxanes suggests that they can be biotransformed. Studies have shown that polysiloxanes can be partially hydrolyzed in biological systems, and there is evidence for the biodegradation of some organosilicon compounds by microorganisms. nih.govnih.gov The long alkyl chain of dodecyldiethoxymethylsilane might make it more susceptible to microbial degradation compared to shorter-chain silanes.
The stability of dodecyldiethoxymethylsilane derivatives can be summarized as follows:
| Condition | Stability | Primary Degradation Mechanism |
| Aqueous (Neutral) | Moderate | Slow hydrolysis of siloxane bonds. |
| Aqueous (Acidic/Basic) | Low | Accelerated hydrolysis of siloxane bonds. |
| High Temperature (Inert) | Moderate to High | Thermal decomposition of organic side chains. |
| High Temperature (Oxidative) | Low to Moderate | Oxidation of organic side chains, formation of silica. |
| Biological Environment | Potentially Low | Enzymatic or microbial degradation. |
Further research is needed to fully elucidate the specific degradation products and kinetics for dodecyldiethoxymethylsilane and its derivatives under various environmental stresses.
Advanced Applications and Research Directions Utilizing Silane, Dodecyldiethoxymethyl
Material Surface Engineering and Interfacial Science
The ability of Silane (B1218182), dodecyldiethoxymethyl- to chemically alter surfaces is foundational to its application in material engineering. By forming a robust interface between organic and inorganic materials, it enhances the performance and durability of a wide range of products. chemblink.com
Silane, dodecyldiethoxymethyl- is instrumental in the bottom-up fabrication of precisely controlled surface architectures. The self-assembly process, driven by the hydrolysis and condensation of its ethoxy groups, allows for the creation of a molecularly thin layer on a substrate. gelest.com The long dodecyl tail imparts a highly non-polar, water-repellent character to the surface. cymitquimica.com Researchers can manipulate the reaction conditions—such as solvent, temperature, and concentration—to control the density and orientation of the grafted molecules, thereby tailoring the surface energy and wettability. This control is critical for applications requiring specific surface properties, such as creating ultrahydrophobic surfaces that mimic the "lotus effect" for self-cleaning applications. wikipedia.org The resulting modified surfaces exhibit significantly altered interactions with their environment, a principle that is leveraged in advanced coatings and microfabrication. gelest.com
In the formulation of coatings and adhesives, Silane, dodecyldiethoxymethyl- serves as a crucial additive for improving adhesion and durability. cymitquimica.com When used as a coupling agent, it acts as a molecular bridge between an inorganic filler or substrate (like glass or metal) and an organic polymer matrix of a coating or adhesive. chemblink.comscscoatings.com The silane's ethoxy groups bond to the inorganic surface, while its long alkyl chain becomes entangled with or interacts favorably with the polymer, enhancing interfacial adhesion and preventing delamination, especially in the presence of moisture. researchgate.net
Furthermore, its incorporation into coating formulations can dramatically increase the hydrophobicity of the final product. jcema.comsika.com This is particularly valuable for creating protective coatings that repel water, thereby preventing corrosion on metal substrates and reducing water ingress in porous materials like concrete. jcema.comsika.comdeepdyve.com Research on similar organosilane-based agents has demonstrated their ability to render surfaces superhydrophobic, with water contact angles exceeding 150°, which is beneficial for applications ranging from anti-icing surfaces to marine equipment. google.comnih.gov
Table 1: Performance Enhancement in Coatings with Alkylsilane Additives This table presents typical data for coatings modified with long-chain alkylsilanes, analogous to Dodecyldiethoxymethylsilane, to illustrate their functional impact.
| Substrate | Coating Type | Silane Function | Performance Metric | Result | Reference(s) |
|---|---|---|---|---|---|
| Titanium | Plasma Polymer | Superhydrophobic Layer | Water Contact Angle | Increased from ~70° to >150° | nih.gov |
| Concrete | Waterproofing Sealant | Hydrophobic Treatment | Water Absorption | Significantly Reduced | jcema.com |
| Steel | Epoxy Paint | Adhesion Promoter | Pull-off Adhesion | Increased Bond Strength | deepdyve.com |
| Glass | Anti-Reflective | Protective Top-Coat | Water Repellency | Prevents fouling and staining | google.com |
Silane, dodecyldiethoxymethyl- is an ideal candidate for forming self-assembled monolayers (SAMs) on hydroxyl-bearing substrates like silicon wafers, glass, and metal oxides. gelest.com SAMs are highly ordered, single-molecule-thick films that spontaneously form when a substrate is exposed to a solution or vapor of the silane. gelest.comgoogle.com The process involves the hydrolysis of the ethoxy groups and subsequent covalent bonding to the surface, while van der Waals interactions between the adjacent dodecyl chains drive the molecules into a densely packed, ordered arrangement. wikipedia.org
The resulting SAM fundamentally changes the surface properties. The outward-facing layer of hydrocarbon tails creates a well-defined, low-energy, hydrophobic surface. nih.gov Studies on analogous long-chain alkylsilanes have shown that these SAMs are effective at preventing the non-specific adsorption of proteins and other biomolecules. nih.gov This property is critical in fields like microelectronics, sensors, and medical diagnostics, where controlling surface interactions at the molecular level is essential. gelest.com Furthermore, by co-depositing Silane, dodecyldiethoxymethyl- with other functional silanes, researchers can create "mixed SAMs" with finely tuned surface properties, blending hydrophobicity with other chemical functionalities. nih.gov
Biomedical and Bio-interfacial Engineering
In the biomedical field, the interface between a synthetic material and a biological system is of paramount importance. The surface properties of an implant or medical device dictate its biocompatibility, influencing protein adsorption, cell adhesion, and the host's immune response. nih.govbeilstein-journals.org Silane, dodecyldiethoxymethyl- provides a powerful tool for precisely engineering these bio-interfaces.
The functionalization of biomaterial surfaces with Silane, dodecyldiethoxymethyl- can be used to control their interaction with the biological environment. nih.gov The initial event upon implantation of any biomaterial is the adsorption of proteins from the surrounding fluids, which in turn mediates subsequent cellular responses. frontiersin.org By creating a hydrophobic surface layer with this silane, it is possible to alter the type and conformation of adsorbed proteins, thereby influencing cell attachment and reducing adverse reactions like inflammation or thrombosis. nih.govbeilstein-journals.org
For instance, creating superhydrophobic surfaces on materials like titanium has been shown to significantly reduce microbial adhesion and biofilm formation, a major cause of implant failure. nih.gov While not cytotoxic, the modified surface presents an unfavorable interface for bacterial colonization. nih.gov This anti-biofilm property is a key strategy for improving the biocompatibility and longevity of medical implants. nih.gov Moreover, by creating patterned surfaces with regions of varying hydrophobicity using techniques like micro-contact printing with silanes, cell adhesion and growth can be guided, a critical aspect of designing sophisticated medical devices and diagnostic platforms. gelest.comnih.gov
Table 2: Research Findings on Functionalized Biomaterials This table summarizes findings from studies using surface modification strategies relevant to the application of Dodecyldiethoxymethylsilane.
| Biomaterial | Surface Modification Strategy | Key Finding | Implication | Reference(s) |
|---|---|---|---|---|
| Titanium | Superhydrophobic coating via plasma deposition | Reduced polymicrobial adhesion by ~8-fold; shifted biofilm profile to be more host-compatible. | Enhanced biocompatibility and reduced risk of implant-associated infection. | nih.gov |
| Silicon Oxide | Mixed SAMs of alkyl- and PEG-silanes | Protein adsorption was nearly eliminated at high PEG-silane concentrations. | Ability to create protein-repellent surfaces for biosensors and implants. | nih.gov |
| Polymeric Nanoparticles | Surface functionalization with ligands | Enhanced accumulation in target tissues and improved therapeutic efficacy. | Control over biological interactions for targeted drug delivery. | nih.gov |
| Alginate-Chitosan | Functionalization with nanoparticles | Decreased markers for cell death and leukocyte recruitment. | Improved scaffold compatibility with host tissue. | frontiersin.org |
Tissue engineering aims to repair or replace damaged tissues by using a combination of cells, growth factors, and a supporting scaffold. duke.edunih.govresearchgate.net The scaffold provides a temporary three-dimensional structure that mimics the natural extracellular matrix, guiding cell growth and tissue formation. researchgate.netopenaccessjournals.com The surface chemistry of the scaffold is a critical design parameter, as it directly influences cell behavior, including adhesion, proliferation, and differentiation. ibcp.fr
Silane, dodecyldiethoxymethyl- can be used to modify the surfaces of scaffolds made from materials like bioactive glass or ceramics. By altering the surface hydrophobicity, it is possible to control the initial protein adsorption and subsequent cell attachment. mdpi.com While many cell types prefer moderately hydrophilic surfaces for adhesion, the ability to create defined hydrophobic domains within a scaffold can be used to spatially organize different cell populations or to create channels that resist cellular infiltration. ibcp.frnih.gov This level of control is essential for engineering complex, multi-layered tissues. routledge.com The functionalization of scaffolds is a key strategy for creating biomimetic environments that actively direct the process of tissue regeneration. openaccessjournals.comnih.gov
Development of Advanced Drug Delivery Systems
The development of advanced drug delivery systems (DDSs) is a cornerstone of modern medicine, aiming to enhance the therapeutic efficacy of drugs while minimizing side effects. kinampark.comgsconlinepress.com A primary strategy involves the use of nanocarriers, such as silica (B1680970) nanoparticles, which can be engineered to control the release and targeting of therapeutic agents. nih.govnih.gov The surface properties of these nanocarriers are critical, and functionalization is often required to achieve desired outcomes like biocompatibility, stability, and specific release profiles. nih.govmdpi.com
Silane, dodecyldiethoxymethyl- is a promising agent for the surface modification of such nanocarriers. Its bifunctional nature, with hydrolyzable ethoxy groups and a long, hydrophobic dodecyl tail, allows it to covalently bind to the surface of inorganic nanoparticles (like silica) while presenting a hydrophobic interface to the external environment. cymitquimica.com This modification is particularly relevant for:
Encapsulation of Hydrophobic Drugs: Many potent therapeutic molecules are poorly soluble in water, which limits their clinical application. By creating a hydrophobic surface on a nanocarrier using dodecyldiethoxymethylsilane, the loading capacity for these lipophilic drugs can be significantly enhanced.
Controlled Release Kinetics: The hydrophobic layer created by the silane can act as a barrier to control the diffusion of an encapsulated drug from the nanocarrier into the aqueous physiological environment. mdpi.com Research into drug release from matrix and reservoir systems shows that the rate can be governed by diffusion through a polymer or membrane, a process that can be tailored by altering surface chemistry. kinampark.comptfarm.pl Modifying the surface with dodecyldiethoxymethylsilane could potentially shift release mechanisms, for instance, toward zero-order kinetics for more stable drug concentrations over time. gsconlinepress.comptfarm.pl
Formation of Stable Dispersions: While the dodecyl group imparts hydrophobicity, the ability to co-functionalize nanoparticle surfaces with a mix of hydrophobic and hydrophilic silanes (like PEG-silanes) allows for the creation of amphiphilic carriers. nih.gov This approach helps maintain nanoparticle dispersion in biological fluids and can improve in-vivo stability. nih.gov
Research in this area focuses on tuning the density of the dodecyl chains on the nanoparticle surface to optimize drug loading and achieve specific release profiles for different therapeutic applications.
Nanomaterials Functionalization and Hybrid Nanocomposites
The functionalization of nanomaterials with organosilanes like dodecyldiethoxymethylsilane is a key strategy in creating advanced hybrid materials with tailored properties. rsc.org The silane acts as a molecular bridge, linking inorganic nanofillers to organic polymer matrices to create nanocomposites with enhanced performance. cymitquimica.com
Surface Modification of Inorganic Nanoparticles (e.g., Silica, Metal Oxides)
Inorganic nanoparticles such as silica and metal oxides inherently possess hydrophilic surfaces rich in hydroxyl (-OH) groups. cymitquimica.com While useful for some applications, this hydrophilicity can be a drawback in others, particularly when dispersion in non-polar media or compatibility with organic polymers is required.
Surface modification with dodecyldiethoxymethylsilane fundamentally alters these surface properties. The process typically involves the hydrolysis of the diethoxy groups (-OCH2CH3) in the presence of surface moisture, forming reactive silanol (B1196071) groups (-Si-OH). cymitquimica.com These silanols then condense with the hydroxyl groups on the nanoparticle surface, forming stable covalent siloxane bonds (Si-O-Si). The result is a nanoparticle core decorated with a layer of outwardly projecting, long hydrocarbon (dodecyl) chains. cymitquimica.cominnospk.com This modification effectively transforms the nanoparticle's surface from hydrophilic to hydrophobic, a change that is critical for preventing agglomeration and improving interfacial compatibility with other materials. beilstein-journals.org
The major approaches for nanoparticle functionalization include covalent attachment, electrostatic interactions, and direct thiol reactions, with covalent bonding via silanes being a robust and widely used method for silica-based systems. researchgate.netresearchgate.net
Integration into Polymer Nanocomposites for Mechanical and Thermal Enhancement
Polymer nanocomposites, which involve dispersing nanofillers into a polymer matrix, are a major focus of materials science due to their potential for remarkable improvements in material properties at very low filler concentrations. informaticsjournals.co.inresearchgate.net The integration of nanoparticles can lead to significant enhancements in mechanical strength, thermal stability, and barrier properties. iieta.orgnih.govmdpi.com
A critical factor governing the performance of these composites is the interface between the nanoparticle and the polymer matrix. iieta.org Poor adhesion at this interface can lead to mechanical failure and negate the benefits of the nanofiller. Surface modification of the nanoparticles with dodecyldiethoxymethylsilane is a key strategy to address this. The long dodecyl chains of the silane can physically entangle and interact with the polymer chains of the matrix, creating strong interfacial adhesion. cymitquimica.comresearchgate.net This improved interface facilitates efficient stress transfer from the polymer matrix to the much stronger nanoparticles, leading to:
Enhanced Mechanical Properties: Studies on various polymer nanocomposites show that improved interfacial bonding leads to higher tensile strength, stiffness (modulus), and toughness. chalcogen.roias.ac.in
Improved Thermal Stability: By creating a more cohesive and uniform material, the dispersion of surface-modified nanoparticles can hinder the movement of polymer chains at elevated temperatures. nih.gov Furthermore, well-dispersed nanoparticles can act as heat barriers, increasing the degradation temperature of the composite. mdpi.comchalcogen.ro
The table below summarizes research findings on the effect of integrating various nanofillers into polymer matrices, illustrating the typical enhancements that surface functionalization aims to achieve.
| Polymer Matrix | Nanofiller | Surface Modification | Mechanical Property Change | Thermal Property Change |
| Polypropylene (B1209903) (PP) | Iron (Fe) Nanoparticles | None (focus on concentration) | Strength increased at 0.1% vol, then decreased. chalcogen.ro | Thermal stability increased up to 0.1% vol content. chalcogen.ro |
| Nitrile Butadiene Rubber (NBR) | MXene (Ti3C2Tx) | Not specified | Swelling ratio decreased by 75% compared to NBR with graphene. mdpi.com | Thermal conductivity enhanced to 0.69 W·m−1·K−1. mdpi.com |
| Epoxy | Halloysite Nanotubes (HNT) & Silica | 3-aminopropyltriethoxysilane | Tensile and flexural strength improved by up to 40% and 60% respectively. ias.ac.in | Not specified |
| Polysulfone (PSF) | Montmorillonite (MMt) & CNTs | Organically modified clay | Showed significantly improved thermal stability and mechanical properties. nih.gov | Degradation temperatures (T10 and T50) enhanced by 150 °C. nih.gov |
This table is generated based on data from multiple sources to illustrate general trends in polymer nanocomposites.
Control of Nanoparticle Dispersion and Interfacial Compatibility
The success of a nanocomposite hinges on the ability to achieve a uniform dispersion of nanoparticles within the polymer matrix. researchgate.net Due to their high surface area, nanoparticles have a strong tendency to agglomerate, or clump together, to minimize surface energy. beilstein-journals.org This agglomeration creates defects in the material and severely limits property enhancement.
Catalytic Applications and Precursor Chemistry
Beyond surface modification, organosilanes are integral to the field of catalysis, both as components of catalytic systems and as precursors for creating catalytic materials.
"Silane, dodecyldiethoxymethyl-" as a Precursor in Organosilane Catalysis
Silane, dodecyldiethoxymethyl- has been identified as a key molecule in specific catalytic processes, most notably in Ziegler-Natta polymerization. In the production of polypropylene, external donors are added to the catalyst system to control the stereochemistry of the polymer, which in turn determines its physical properties.
Research has shown that alkoxysilanes, including dodecyldiethoxymethylsilane, act as effective external donors. kpi.ua They interact with the active sites of the Ziegler-Natta catalyst, selectively poisoning asymmetric sites or transforming them, which leads to a significant increase in the isotacticity of the resulting polypropylene. kpi.ua A higher isotacticity results in a more crystalline, rigid, and thermally stable polymer.
The effectiveness of different alkoxysilane donors has been studied, with the structure of the silane influencing the degree of stereocontrol.
| External Alkoxysilane Donor | Effect on Polymer Isotacticity (ω) |
| No Donor | Baseline |
| Dodecyldiethoxymethylsilane | Significant increase in ω kpi.ua |
| Trimethoxyphenylsilane | Exceptional increase in ω; potential for stereoblock formation. kpi.ua |
| Diethoxydimethylsilane | Minimal effect on ω in unfractionated samples. kpi.ua |
This table is based on findings from a 13C NMR analysis of polypropylene polymerized with various external donors. kpi.ua
Role in Homogeneous and Heterogeneous Catalytic Processes (e.g., Hydrosilylation)
The involvement of "Silane, dodecyldiethoxymethyl-," also known as dodecyldiethoxymethylsilane, in catalytic processes is primarily as a product or a modifier rather than a catalyst itself. Its formation and interaction within these systems, however, are critical for specific synthetic outcomes. Catalysis can be categorized as either homogeneous, where the catalyst and reactants are in the same phase, or heterogeneous, where the catalyst is in a different phase from the reactants. wikipedia.org
Table 1: Role of Dodecyldiethoxymethylsilane in Catalytic Reactions
| Catalytic Process | Role of Dodecyldiethoxymethylsilane | Catalyst Type | Key Findings |
| Hydrosilylation | Product | Homogeneous (Metal Nanoparticles) | Synthesized with 94% yield in a specific documented reaction. nii.ac.jp |
| Ziegler-Natta Polymerization | External Donor (Modifier) | Heterogeneous | Influences the stereochemistry (isotacticity) of polypropylene. kpi.ua |
Heterogeneous Catalysis: In the realm of polymer manufacturing, dodecyldiethoxymethylsilane serves as an external donor in Ziegler-Natta catalysis for the polymerization of polypropylene. kpi.ua Ziegler-Natta catalysts are a cornerstone of heterogeneous catalysis in polymer science. In this context, alkoxysilanes like dodecyldiethoxymethylsilane are added to the system to influence the catalyst's stereoselectivity, thereby controlling the microstructure of the resulting polymer. The addition of such external donors has been shown to increase the isotacticity of the polypropylene, which affects its physical and mechanical properties. kpi.ua
Design of Catalytic Systems Utilizing "Silane, dodecyldiethoxymethyl-" Derivatives
The design of advanced catalytic systems often involves the strategic modification of molecules to enhance catalytic activity, selectivity, and stability. While "Silane, dodecyldiethoxymethyl-" is not typically a catalyst itself, its structural features provide a blueprint for designing derivatives that could function as ligands or components in catalytic systems. mdpi.commdpi.com
The design principles for such systems could involve:
Ligand Modification: The dodecyl group and the diethoxy groups on the silicon atom can be modified. Altering the length or branching of the alkyl chain (the dodecyl group) or changing the alkoxy groups could tune the steric and electronic properties of the molecule. These modified silane derivatives could then act as ligands, binding to a metal center to form a catalyst complex with tailored properties.
Support for Heterogeneous Catalysts: Derivatives of dodecyldiethoxymethylsilane could be used to functionalize the surface of solid supports, such as silica or metal oxides. This surface modification can create active sites or alter the surface properties to improve the dispersion and stability of a catalytically active metal. nih.gov For instance, nanomaterials are often used as catalysts due to their high surface area, and their surfaces can be modified for improved performance and reusability. nih.gov
Precursors for Catalytic Materials: Silane derivatives can serve as precursors in the synthesis of silica-based materials. cymitquimica.com By carefully selecting the organic and hydrolyzable groups on the silane, it is possible to create porous silica structures with embedded catalytic functionalities, applicable in various chemical transformations. nih.gov
The development of such catalytic systems based on derivatives aims to create more efficient, selective, and environmentally benign chemical processes. pitt.edu
Specialized Applications in Advanced Manufacturing and Engineering
The unique molecular structure of dodecyldiethoxymethylsilane, which combines a long, hydrophobic alkyl chain with reactive ethoxy groups, makes it valuable in several advanced manufacturing and engineering applications aimed at enhancing material performance and longevity. cymitquimica.com
Enhancing Durability and Performance in Industrial Applications
Dodecyldiethoxymethylsilane is utilized as a performance-enhancing additive in various industrial sectors. Its ability to form stable bonds with inorganic substrates while presenting a hydrophobic surface is key to its function. innospk.com
Construction and Automotive: In the construction industry, it can be applied to concrete or masonry to act as a water repellent, preventing water seepage and protecting the material from moisture-related degradation. innospk.com In automotive applications, it helps protect metal surfaces from corrosion by creating a hydrophobic barrier. innospk.com
Lubricants: It serves as an additive in soft metal lubricants, where it reduces friction and wear, thereby extending the operational life of machinery components. innospk.comunichemist.com
Plastics Modification: When incorporated into plastics, it improves the material's resistance to moisture and mechanical stress. innospk.comunichemist.com
Advanced Materials: A Chinese patent describes the use of dodecyldiethoxysilane in the formulation of a curable, ultrahigh-heat-conduction paste, highlighting its role in the development of specialized materials for thermal management in electronics. google.com
Table 2: Industrial Performance Enhancement by Dodecyldiethoxymethylsilane
| Industry | Application | Function | Benefit |
| Construction | Surface treatment for concrete/masonry | Water repellent | Prevents water seepage, enhances durability. innospk.com |
| Automotive | Protective coating for metal | Corrosion protection | Creates a hydrophobic barrier. innospk.com |
| Industrial Machinery | Lubricant additive | Friction and wear reduction | Extends component lifespan. innospk.comunichemist.com |
| Plastics | Additive/Modifier | Moisture and stress resistance | Improves material properties. innospk.comunichemist.com |
| Electronics | Component in thermal paste | Curing/structural agent | Contributes to high-heat-conduction materials. google.com |
Role in Polymer Science as a Coupling or Cross-linking Agent
In polymer science, dodecyldiethoxymethylsilane functions as a critical interface modifier and structural agent, primarily as a coupling agent and potentially as a cross-linking agent.
Coupling Agent: Silane coupling agents are essential for bonding dissimilar materials, specifically inorganic fillers (like glass fibers or silica) to organic polymer matrices. specialchem.comresearchgate.net Dodecyldiethoxymethylsilane embodies the typical bifunctional structure of a coupling agent. cymitquimica.com
The ethoxy groups are hydrolyzable, meaning they react with water to form silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic fillers, forming stable covalent bonds. cymitquimica.comresearchgate.net
The long dodecyl group is organophilic, making it chemically compatible with the organic polymer matrix. cymitquimica.com
This dual reactivity allows the silane to act as a molecular bridge at the interface between the filler and the polymer, improving adhesion and allowing for more effective stress transfer. specialchem.com This results in composite materials with enhanced mechanical properties and durability. cymitquimica.com
Computational and Theoretical Investigations of Silane, Dodecyldiethoxymethyl
Quantum Chemical Calculations for Molecular Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of silane (B1218182) molecules. rsdjournal.orgrsc.org These calculations can determine the distribution of electrons within a molecule, identifying sites that are prone to electrophilic or nucleophilic attack. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For alkylalkoxysilanes, the reactivity is centered around the silicon atom and its alkoxy groups. The long dodecyl chain, being a saturated alkyl group, is relatively inert but its steric and electronic influence is significant.
Quantum chemical calculations help in understanding:
Charge Distribution: The partial charges on each atom reveal the polarity of the bonds. The Si-O bonds in dodecyldiethoxymethylsilane are highly polarized, making the silicon atom electrophilic and susceptible to nucleophilic attack, which is the initial step in hydrolysis.
Reactivity Indices: Conceptual DFT provides reactivity descriptors like electronegativity, chemical hardness, and the Fukui function, which can quantitatively predict the most reactive sites within the molecule. rsdjournal.org For dodecyldiethoxymethylsilane, these calculations would confirm the silicon center as the primary site for hydrolysis reactions.
Thermodynamic Properties: Calculations can predict thermodynamic data such as enthalpy of formation and Gibbs free energy, which are essential for understanding reaction equilibria. nsf.gov
Table 1: Representative Quantum Chemical Parameters for Silane Coupling Agents (Note: This table is illustrative, based on typical values for similar silanes, as specific data for dodecyldiethoxymethylsilane is not publicly available.)
| Parameter | Predicted Value Range | Significance |
|---|---|---|
| HOMO Energy | -9 to -11 eV | Relates to the ability to donate electrons. |
| LUMO Energy | 1 to 3 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 10 to 14 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 1.5 to 2.5 D | Measures the overall polarity of the molecule. |
| Partial Charge on Si | +1.5 to +2.0 e | Indicates the electrophilic nature of the silicon atom. |
Molecular Dynamics Simulations of Interfacial Interactions and Self-Assembly
Molecular Dynamics (MD) simulations are a powerful computational method to study the time-dependent behavior of a molecular system, providing a virtual microscope to observe processes like self-assembly and surface modification. bawue.deresearchgate.netmdpi.com For dodecyldiethoxymethylsilane, MD simulations are crucial for understanding how these molecules form self-assembled monolayers (SAMs) on various substrates, a key aspect of their function as surface modifiers.
Reactive MD simulations have been successfully employed to model the formation of monolayers from long-chain alkylsilanes, such as dodecyltrimethoxysilane (B1293929), on hydroxylated silica (B1680970) surfaces. acs.orgescholarship.org These simulations can track the entire process, from the diffusion of silane molecules in a solvent to their eventual covalent bonding with the surface silanol (B1196071) groups.
Key findings from MD simulations of analogous long-chain alkylsilanes include:
Monolayer Structure: Simulations reveal the arrangement of the alkyl chains in the SAM. The molecules typically adopt a tilted conformation to maximize van der Waals interactions between the long dodecyl chains, leading to a densely packed and ordered layer. bawue.deresearchgate.net The tilt angle is dependent on the grafting density on the surface. acs.org
Kinetics of Formation: The rate of monolayer formation can be studied. For instance, simulations have shown that the kinetics of silanization by hydroxysilanes (the hydrolyzed form of alkoxysilanes) are significantly faster than for methoxysilanes. acs.org
Influence of Chain Length: The length of the alkyl chain plays a critical role in the stability and order of the SAM. Longer chains, like the dodecyl group, lead to more stable and well-ordered monolayers due to stronger intermolecular forces. bawue.de
Interactions with Solvents and Surfaces: MD simulations can model the interactions between the silane, the solvent, and the substrate. For example, simulations of n-dodecane on silica surfaces show how surface chemistry affects adsorption and detachment, which is relevant to the behavior of the dodecyl chain of the silane. nih.govmdpi.com
Table 2: Typical Structural Properties of Dodecylsilane SAMs from MD Simulations (Data derived from studies on dodecyltrimethoxysilane and dodecyltrichlorosilane)
| Property | Typical Value | Description |
|---|---|---|
| Monolayer Thickness | 15 - 18 Å | The vertical height of the self-assembled layer. |
| Alkyl Chain Tilt Angle | 15° - 30° from surface normal | The average angle of the dodecyl chains relative to the perpendicular of the substrate surface. |
| Grafting Density | 3 - 5 molecules/nm² | The number of silane molecules chemically bonded per unit area of the substrate. |
| Nematic Order Parameter (S₂) | 0.7 - 0.9 | A measure of the orientational order of the alkyl chains; a value of 1 indicates perfect alignment. |
Density Functional Theory (DFT) Studies on Reaction Mechanisms (e.g., Hydrolysis)
The primary reaction mechanism for alkoxysilanes is hydrolysis, followed by condensation. DFT is an essential tool for mapping the potential energy surface of these reactions, identifying transition states, and calculating activation energies. researchgate.netsemanticscholar.org The hydrolysis of dodecyldiethoxymethylsilane involves the nucleophilic attack of water on the silicon atom, leading to the substitution of ethoxy groups with hydroxyl groups.
While specific DFT studies on dodecyldiethoxymethylsilane are scarce, research on other trialkoxysilanes provides a clear picture of the mechanism. researchgate.netresearchgate.net The hydrolysis can be catalyzed by either acid or base. gelest.comuni-saarland.de
Acid-Catalyzed Hydrolysis: In acidic conditions, an ethoxy group is first protonated, making it a better leaving group. A water molecule then attacks the silicon center in an Sₙ2-type reaction. DFT calculations show that the presence of even a single additional water molecule can significantly lower the activation barrier by facilitating proton transfer. researchgate.net
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic silicon atom, forming a pentacoordinate intermediate. This is generally a faster process than the neutral hydrolysis. researchgate.net
Influence of the Alkyl Group: The long dodecyl group has an electron-donating inductive effect, which can slightly decrease the electrophilicity of the silicon atom compared to smaller alkyl groups. However, its main influence is steric, potentially hindering the approach of the nucleophile to the silicon center. The rate of hydrolysis is generally faster for methoxy (B1213986) groups than for ethoxy groups due to less steric hindrance. gelest.com
The activation energy for the hydrolysis of the first alkoxy group is a key parameter obtained from DFT studies.
Table 3: Representative Activation Energies for Alkoxysilane Hydrolysis from DFT Studies (Note: Values are for analogous systems and serve as an illustration.)
| Reaction Condition | Catalyst | Typical Activation Energy (kcal/mol) | Mechanism |
|---|---|---|---|
| Neutral | None | ~28 | Sₙ2-like |
| Acidic | H₃O⁺ | ~13 | Sₙ2-like with protonation |
| Basic | OH⁻ | ~9 | Pentacoordinate intermediate |
Predictive Modeling of Material Performance Based on Silane Modification
A major goal of computational chemistry is to predict the macroscopic properties of materials from their molecular structure. For surfaces modified with dodecyldiethoxymethylsilane, this involves predicting performance characteristics like hydrophobicity, adhesion, corrosion resistance, and mechanical properties. researchgate.netfrontiersin.org
Surface Energy and Wettability: The formation of a dense, well-ordered SAM of dodecyldiethoxymethylsilane exposes the low-energy methyl groups at the terminus of the dodecyl chains to the environment. This drastically lowers the surface energy of the substrate, rendering it hydrophobic. Computational models can predict the work of cohesion and surface energy, which correlate directly with contact angle measurements. acs.org Silanization has been shown to reduce the total surface energy of silica by up to 50%. acs.org
Corrosion Resistance: For metallic substrates, silane coatings act as a barrier to corrosive agents. Predictive models, combining quantum chemical calculations and MD simulations, can assess the adsorption energy of the silane layer on the metal surface and its ability to repel water and ions. nih.gov Higher adsorption energy and a dense hydrophobic layer correlate with better corrosion protection. nih.govwindren.se
Quantitative Structure-Property Relationship (QSPR): QSPR models establish a statistical relationship between the molecular descriptors of silanes (calculated using quantum chemistry) and their observed performance. semanticscholar.org These models can be used to predict the performance of new silane structures without the need for extensive experimental testing, accelerating the design of new materials.
Table 4: Predicted Performance Enhancements from Silane Modification (Based on computational models of long-chain alkylsilane-modified materials)
| Performance Metric | Predicted Effect of Modification | Underlying Mechanism |
|---|---|---|
| Water Contact Angle | Increase to >100° | Low surface energy of exposed CH₃ groups. windren.se |
| Corrosion Current | Decrease by orders of magnitude | Barrier formation, strong interfacial adsorption. nih.gov |
| Interfacial Shear Strength | Significant Increase | Covalent bonding at the interface, improved load transfer. researchgate.net |
| Surface Energy | Reduction by up to 50% | Replacement of high-energy surface groups (e.g., -OH) with low-energy alkyl chains. acs.org |
Advanced Spectroscopic and Analytical Characterization of Silane, Dodecyldiethoxymethyl and Modified Materials
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of dodecyldiethoxymethylsilane. By analyzing the chemical environment of ¹H, ¹³C, and ²⁹Si nuclei, NMR provides detailed information about the molecule's connectivity and purity.
For dodecyldiethoxymethylsilane, the ¹H NMR spectrum exhibits characteristic signals for each distinct proton group. The long dodecyl chain produces a series of overlapping multiplets in the aliphatic region (~0.8-1.6 ppm), with the terminal methyl group appearing as a triplet around 0.88 ppm. The protons on the carbon alpha to the silicon atom (Si-CH₂) are typically found further downfield. The ethoxy groups give rise to a quartet (~3.8 ppm) for the methylene (B1212753) protons (O-CH₂) and a triplet (~1.2 ppm) for the methyl protons (CH₃). The methyl group directly attached to the silicon atom (Si-CH₃) appears as a singlet in the upfield region (~0.1 ppm).
The ¹³C NMR spectrum provides complementary information, with distinct peaks for each carbon atom. The carbons of the dodecyl chain resonate between ~14 ppm and ~34 ppm. The ethoxy group carbons appear at approximately 58 ppm (O-CH₂) and 18 ppm (CH₃), while the methyl carbon bonded to silicon (Si-CH₃) is found significantly upfield, often below 0 ppm. The carbon of the dodecyl chain directly bonded to silicon (Si-CH₂) is also clearly distinguishable.
²⁹Si NMR, while less common, offers direct insight into the silicon environment. For a monomeric alkoxysilane like dodecyldiethoxymethylsilane, a single resonance would be expected. Upon hydrolysis and condensation on a surface or within a composite, this signal shifts and broadens, indicating the formation of siloxane (Si-O-Si) bonds.
Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Dodecyldiethoxymethylsilane Structure
| Functional Group | Atom | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |
| Dodecyl Chain | Si-CH₂- | ~0.6 - 0.7 | ~10 - 12 |
| -(CH₂)₁₀- | ~1.2 - 1.6 | ~22 - 34 | |
| ...-CH₃ | ~0.88 (triplet) | ~14 | |
| Ethoxy Groups | Si-O-CH₂-CH₃ | ~3.8 (quartet) | ~58 |
| Si-O-CH₂-CH₃ | ~1.2 (triplet) | ~18 | |
| Methyl Group | Si-CH₃ | ~0.1 (singlet) | ~ -5 to 0 |
Note: Data is compiled from analogous structures like dodecyltriethoxysilane (B91988) and other alkoxysilanes. chemicalbook.comchemicalbook.comrsc.org Actual shifts may vary depending on solvent and experimental conditions.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups within the silane (B1218182) molecule and to track chemical changes during hydrolysis, condensation, and surface grafting.
The FTIR spectrum of dodecyldiethoxymethylsilane shows strong C-H stretching vibrations from the dodecyl, ethoxy, and methyl groups in the 2850-2960 cm⁻¹ region. gelest.com A key feature is the intense asymmetric Si-O-C stretching band, typically observed between 1080 and 1100 cm⁻¹. gelest.comresearchgate.net Other characteristic peaks include Si-C stretching and CH₃ rocking vibrations associated with the Si-CH₃ group around 1250 cm⁻¹ and 800-840 cm⁻¹, respectively.
When the silane hydrolyzes to form silanols (Si-OH), a broad O-H stretching band appears in the 3200-3400 cm⁻¹ region. researchgate.net Subsequent condensation to form a polysiloxane network (Si-O-Si) is confirmed by the emergence of a strong, broad absorption band between 1000 and 1130 cm⁻¹, corresponding to the Si-O-Si asymmetric stretch. gelest.comresearchgate.net This often overlaps with the original Si-O-C peak, causing the band to broaden and shift. The disappearance or reduction in intensity of the Si-O-C peak signifies the completion of the condensation process.
Interactive Table 2: Key FTIR Absorption Bands for Dodecyldiethoxymethylsilane and its Derivatives
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |
| 2850 - 2960 | C-H Stretch | Alkyl (dodecyl, ethyl), Methyl | Strong |
| 1465 | C-H Bend (Scissoring) | -CH₂- | Medium |
| 1250 | Si-CH₃ Symmetric Bend | Si-CH₃ | Medium-Strong |
| 1080 - 1100 | Si-O-C Asymmetric Stretch | Si-O-CH₂CH₃ | Strong |
| ~960 | Si-O-C Stretch | Si-O-CH₂CH₃ | Medium |
| 800 - 840 | CH₃ Rock on Si | Si-CH₃ | Medium |
| Post-Hydrolysis/Condensation | |||
| 3200 - 3400 | O-H Stretch (H-bonded) | Si-OH | Broad, Medium |
| 1000 - 1130 | Si-O-Si Asymmetric Stretch | Polysiloxane Network | Broad, Strong |
Source: Data compiled from general tables for organosilicon compounds. gelest.comvscht.czwpmucdn.com
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique ideal for analyzing materials treated with dodecyldiethoxymethylsilane. It provides quantitative elemental composition and information about the chemical bonding states of elements in the top 5-10 nm of a surface.
When a substrate like silica (B1680970) or a metal oxide is treated with this silane, XPS survey scans will show the appearance of a Si 2p signal and an increase in the C 1s signal intensity. High-resolution scans of these regions provide detailed chemical state information.
The Si 2p peak is particularly informative. For an untreated silica substrate, the Si 2p peak appears at a binding energy of ~103.5 eV, corresponding to SiO₂. thermofisher.comresearchgate.net After functionalization with dodecyldiethoxymethylsilane and the formation of a siloxane layer, a new Si 2p component appears at a lower binding energy, typically around 102.0-102.5 eV. mdpi.comxpsfitting.com This peak is attributed to silicon atoms in a C-Si-O environment. Deconvolution of the Si 2p spectrum can thus distinguish between the underlying substrate and the grafted silane layer.
The C 1s spectrum can be deconvoluted to identify carbons in different environments: C-C/C-H from the dodecyl chain (~285.0 eV), C-Si (~284.3 eV), and C-O from any remaining ethoxy groups (~286.5 eV). The O 1s spectrum will show components for Si-O-Si (~532.5 eV) and potentially Si-O-C bonds (~533.0 eV). mdpi.com
Interactive Table 3: Expected XPS Binding Energies (eV) for a Surface Modified with Dodecyldiethoxymethylsilane
| Element (Core Level) | Chemical State | Expected Binding Energy (eV) |
| Si 2p | C-Si -O (Silane Layer) | 102.0 - 102.5 |
| Si O₂ (Silica Substrate) | ~103.5 | |
| C 1s | C -C, C -H (Alkyl Chain) | 285.0 (Reference) |
| C -Si | ~284.3 | |
| C -O (Ethoxy Group) | ~286.5 | |
| O 1s | Si-O -Si | ~532.5 |
| Si-O -C | ~533.0 |
Note: Binding energies are referenced to the adventitious C 1s peak at 285.0 eV and can vary slightly based on instrumentation and surface charging. thermofisher.commdpi.comxpsfitting.com
Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of dodecyldiethoxymethylsilane and for monitoring the progress of its synthesis or subsequent reactions.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing volatile and thermally stable compounds like alkoxysilanes. A GC analysis can separate the target silane from starting materials, solvents, and byproducts. The retention time is characteristic of the compound under specific conditions (e.g., column type, temperature ramp). The purity can be determined from the relative area of the main peak in the chromatogram. The coupled mass spectrometer fragments the eluted molecules, providing a mass spectrum that serves as a molecular fingerprint. For dodecyldiethoxymethylsilane, characteristic fragments would likely correspond to the loss of a methyl group (M-15), an ethoxy group (M-45), or cleavage of the dodecyl chain. nasa.gov
High-Performance Liquid Chromatography (HPLC) can also be used, particularly for monitoring reactions in solution or for analyzing less volatile hydrolysis and condensation products (oligomers) that may not be suitable for GC. A reversed-phase column (e.g., C18) with a suitable organic mobile phase could be employed, with detection by a refractive index (RI) detector or a mass spectrometer (LC-MS). nasa.gov
Electron Microscopy (SEM, TEM) and Atomic Force Microscopy (AFM) for Morphological and Surface Topography
Microscopy techniques are used to visualize the effect of the silane treatment on the surface morphology and topography at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology. In the context of silane-modified composites, SEM is invaluable for examining the fracture surface. Images can reveal how well a filler (e.g., glass fibers, silica particles) is integrated into the polymer matrix. A strong interfacial bond, facilitated by the silane, typically results in a fracture path through the filler particle itself or shows the matrix material strongly adhered to the filler surface. In contrast, poor adhesion is characterized by clean pull-out of the filler, leaving voids in the matrix.
Transmission Electron Microscopy (TEM) can be used to visualize extremely thin silane layers on nanoparticles or to analyze the interfacial region between a filler and a matrix at very high magnification.
Atomic Force Microscopy (AFM) is a powerful tool for quantifying the surface topography and roughness of a substrate before and after silane treatment. oamjms.eu By scanning a sharp tip over the surface, AFM generates a 3D height map. From this map, roughness parameters like the average roughness (Ra) can be calculated. A successful deposition of dodecyldiethoxymethylsilane is expected to alter the surface roughness. Depending on the deposition conditions, the silane may form a smooth, uniform monolayer, potentially reducing the Ra value of an initially rough substrate, or it may form aggregates and islands, leading to an increase in surface roughness. wiley.com
Interactive Table 4: Representative AFM Surface Roughness Data for Silane-Modified Substrates
| Substrate | Treatment | Average Roughness (Ra) | Observation |
| Silicon Wafer | Uncoated | 0.09 nm | Smooth reference surface |
| Silicon Wafer | Aminosilane (APTMS) | 0.28 nm | Formation of islands due to polymerization |
| Fused Silica | Cleaned | 1-2 nm | Substantial roughness after cleaning |
| Fused Silica | Silane-Coated | >2 nm (variable) | Increased roughness, indicating layer formation |
Note: These values are illustrative, based on studies of similar silane molecules on common substrates. wiley.comnih.gov The actual change in roughness depends heavily on the substrate, silane, and deposition method.
Rheological and Mechanical Property Characterization of Silane-Modified Composites
When dodecyldiethoxymethylsilane is used as a coupling agent in a polymer composite, its primary role is to improve the interaction between the inorganic filler and the organic polymer matrix. This enhancement directly impacts the material's processability (rheology) and its performance under stress (mechanical properties).
Rheological properties, such as viscosity and torque, are measured on the uncured composite mixture. The addition of fillers typically increases the viscosity of a polymer resin. The use of a silane coupling agent can influence this behavior. Improved wetting and dispersion of the filler particles by the polymer matrix, facilitated by the silane, can sometimes lead to a lower viscosity compared to a composite with untreated fillers at the same loading. During mixing in a rheometer, the stabilization torque provides an indication of the material's stiffness and the degree of interaction; an increase in torque after silane addition often correlates with increased cross-linking or filler-matrix interaction. mdpi.com
Mechanical properties are tested on the cured composite. Key parameters include tensile strength, flexural strength, and Young's modulus (stiffness). By forming a durable chemical bridge between the filler and the matrix, the silane coupling agent ensures efficient stress transfer from the flexible polymer to the rigid filler. This typically results in a significant improvement in the composite's mechanical properties compared to one with an untreated filler. vot.plmdpi.com For example, tensile and flexural strength may increase because the well-bonded filler particles can effectively bear the load and prevent crack propagation at the interface.
Interactive Table 5: Illustrative Effect of Silane Coupling Agents on Composite Properties
| Property | Untreated Filler Composite (Reference) | Silane-Treated Filler Composite | Typical Change |
| Rheological | |||
| Maximum Torque (dNm) | Lower Value | Higher Value | Increase |
| Mechanical | |||
| Tensile Strength (MPa) | Baseline | Increased | +20% to +50% |
| Young's Modulus (GPa) | Baseline | Increased | +10% to +30% |
| Flexural Strength (MPa) | Baseline | Increased | +20% to +60% |
| Water Absorption (%) | Higher Value | Lower Value | Decrease |
Note: The percentage changes are representative values from literature on various polymer composites and are highly dependent on the specific polymer, filler, filler loading, and silane used. mdpi.comvot.plscispace.com
Future Perspectives and Emerging Research Avenues for Silane, Dodecyldiethoxymethyl
Sustainable Synthesis and Green Chemistry Approaches
The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance sustainability. chemmethod.comslideshare.netresearchgate.net For "Silane, dodecyldiethoxymethyl-," this translates to developing synthesis routes that are more efficient, use less hazardous materials, and are ideally based on renewable resources. researchgate.netpurkh.comwisdomgale.com
Traditional synthesis methods for silanes can involve energy-intensive processes and the use of potentially harmful chemicals. nih.gov Green chemistry approaches aim to replace these with more environmentally friendly alternatives. chemmethod.comnih.govtubitak.gov.tr This includes exploring the use of biocatalysts, alternative solvents, and renewable starting materials. chemmethod.compurkh.comwisdomgale.com The goal is to create manufacturing processes that are not only safer and cleaner but also more cost-effective. wisdomgale.complantarc.com
Key areas of research in the sustainable synthesis of silanes include:
Catalysis: Developing highly efficient and selective catalysts can reduce energy consumption and waste generation. researchgate.net
Alternative Solvents: Replacing traditional organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of the synthesis process. chemmethod.comrsc.org
Renewable Feedstocks: Investigating the use of biomass and other renewable resources as starting materials can decrease reliance on fossil fuels. researchgate.netpurkh.com
Tailoring Structure-Reactivity-Functionality Relationships for Novel Applications
The functionality of "Silane, dodecyldiethoxymethyl-" is intrinsically linked to its molecular structure. numberanalytics.comnih.gov Understanding and manipulating this relationship is a key area of research for developing new and improved applications. numberanalytics.com By making precise changes to the dodecyl, ethoxy, and methyl groups attached to the central silicon atom, researchers can fine-tune the compound's reactivity and physical properties. nih.govrsc.org
This ability to tailor the molecule opens up possibilities for a wide range of applications. For instance, modifying the alkyl chain length could alter its hydrophobic properties, making it suitable for different types of coatings or surface treatments. Similarly, changing the alkoxy groups could affect its hydrolysis and condensation rates, which is crucial for its performance in forming siloxane networks.
| Structural Modification | Potential Impact on Functionality | Example Application Area |
| Varying the length of the alkyl chain (dodecyl group) | Alters hydrophobicity, solubility, and steric hindrance. | Water-repellent coatings, lubricants, surfactants. |
| Changing the alkoxy groups (ethoxy groups) | Affects hydrolysis rate, reactivity, and the final properties of the cured material. | Adhesion promoters, cross-linking agents, sealants. |
| Replacing the methyl group | Modifies steric and electronic effects around the silicon atom, influencing reactivity. | Specialty polymers, catalysts. |
This table illustrates the potential for creating a diverse range of materials with specific properties by systematically modifying the structure of Silane (B1218182), dodecyldiethoxymethyl-.
Integration into Multifunctional and Responsive Material Systems
A significant area of future research lies in incorporating "Silane, dodecyldiethoxymethyl-" into multifunctional and responsive materials. researchgate.netpsu.eduaalto.fi These "smart" materials are designed to perform multiple functions or to change their properties in response to external stimuli such as light, heat, or chemical environment. researchgate.netdlr.de
The unique properties of this silane, including its ability to form durable siloxane bonds and its long alkyl chain, make it a promising candidate for creating advanced composite materials. researchgate.net For example, it could be used to compatibilize organic polymers with inorganic fillers, leading to materials with enhanced mechanical strength, thermal stability, and other desirable properties. researchgate.net
Future research in this area may focus on:
Self-healing materials: Incorporating the silane into polymer matrices to create materials that can repair themselves after damage.
Stimuli-responsive coatings: Developing coatings that change their properties, such as wettability or color, in response to environmental triggers.
Advanced composites: Using the silane as a coupling agent to create high-performance composites for aerospace, automotive, and other demanding applications. A Chinese patent suggests its use in a curable ultrahigh-heat-conduction paste. google.com
Addressing Translational Challenges from Fundamental Research to Applied Technologies
The path from a promising laboratory discovery to a commercially viable product is often fraught with challenges. nih.govnih.goveupati.eu For "Silane, dodecyldiethoxymethyl-," these translational hurdles include scaling up production, ensuring consistent quality, and navigating regulatory requirements. nih.govnih.govfrontiersin.org
A significant challenge is bridging the "valley of death" between preclinical or lab-scale research and clinical or industrial application. nih.gov This requires a multidisciplinary approach involving chemists, materials scientists, engineers, and commercial partners. frontiersin.orguvaphysicianresource.com
Key translational challenges and potential strategies are outlined below:
| Challenge | Description | Potential Strategy |
| Scalability | Developing cost-effective and efficient methods for large-scale production while maintaining product quality and consistency. | Process optimization, continuous manufacturing techniques, and robust quality control measures. |
| Regulatory Approval | Navigating the complex and often lengthy process of obtaining regulatory approval for new materials and applications. nih.govnih.gov | Early engagement with regulatory bodies, thorough safety and environmental impact assessments. |
| Market Adoption | Demonstrating the clear advantages of new technologies to potential end-users and overcoming resistance to change. | Collaboration with industry partners, development of compelling case studies and cost-benefit analyses. frontiersin.org |
| Infrastructure and Workforce | Ensuring the availability of the necessary infrastructure and a skilled workforce to support new technologies. nih.govnih.gov | Investment in research and development facilities, and training programs for scientists and technicians. uvaphysicianresource.com |
Overcoming these challenges will be crucial for realizing the full potential of "Silane, dodecyldiethoxymethyl-" and translating innovative research into real-world applications that can benefit a wide range of industries. nih.goveupati.eu
Q & A
Q. What statistical approaches are critical for validating silane efficacy in multi-phase materials?
- Methodological Answer : Apply multivariate regression to control for confounding variables (e.g., humidity, substrate roughness). Use Bland-Altman plots to assess agreement between bond strength measurements from microshear and macrotensile tests. Report 95% confidence intervals and effect sizes (Cohen’s d) to quantify practical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
